Di-tert-Butyl (4-formylphenyl)imidodicarbonate

Protecting group strategy Orthogonal synthesis Nitrogen protection

Problem: Mono-Boc aminobenzaldehydes cause unwanted NH side reactions during aldehyde functionalization, forcing extra protection steps. Solution: This di-Boc imidodicarbonate building block completely masks the nitrogen, enabling clean aldehyde chemistry. • Orthogonal Reactivity: Execute reductive aminations, Wittig olefinations, or Grignard additions at the formyl group while the nitrogen remains fully inert. • Streamlined Synthesis: Subsequent selective Boc deprotection and alkylation yields a primary amine, minimizing protection/deprotection cycles. • Versatile Scaffold: Ideal for convergent para-disubstituted aromatic core assembly in medicinal chemistry SAR programs.

Molecular Formula C17H23NO5
Molecular Weight 321.4 g/mol
Cat. No. B13007917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-Butyl (4-formylphenyl)imidodicarbonate
Molecular FormulaC17H23NO5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=CC=C(C=C1)C=O)C(=O)OC(C)(C)C
InChIInChI=1S/C17H23NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-9-7-12(11-19)8-10-13/h7-11H,1-6H3
InChIKeyQFEUBKHCICOQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-Butyl (4-formylphenyl)imidodicarbonate: Product Overview


Di-tert-Butyl (4-formylphenyl)imidodicarbonate is a specialized aryl imidodicarbonate building block belonging to the class of N,N-diprotected aminobenzaldehydes. Its molecular structure features a 4-formylphenyl core linked to a di-Boc-protected nitrogen atom, with the molecular formula C17H23NO5 and a molecular weight of 321.4 g/mol . The compound integrates two orthogonal reactive handles within a single scaffold: a reactive formyl (-CHO) group available for condensations and nucleophilic additions, and a di-Boc imidodicarbonate moiety that serves as a masked primary amine precursor. This dual functionality distinguishes it from simple mono-Boc-protected aminobenzaldehydes and positions it as a versatile intermediate in medicinal chemistry and complex molecule synthesis . The compound is characterized by its white to off-white crystalline appearance, solubility in common organic solvents such as dichloromethane and tetrahydrofuran, and its role as a strategic building block for constructing para-substituted aromatic frameworks .

Di-tert-Butyl (4-formylphenyl)imidodicarbonate: Unique Advantages


In synthetic planning, the selection between mono-Boc-protected aminobenzaldehydes, such as tert-butyl (4-formylphenyl)carbamate, and the di-Boc imidodicarbonate derivative carries distinct consequences for reaction outcomes and overall efficiency. Mono-Boc-protected compounds retain an unprotected NH group that is nucleophilic and can participate in unwanted side reactions during aldehyde functionalization steps, often necessitating orthogonal protection schemes or resulting in product mixtures [1]. Conversely, the di-Boc imidodicarbonate structure completely masks the nitrogen atom, rendering it non-nucleophilic and thus inert under a broad range of conditions. This full protection enables chemists to execute aldehyde-directed chemistry—reductions, condensations, and organometallic additions—without interference, while the nitrogen remains poised for subsequent unmasking and functionalization through selective deprotection protocols. The specific balance of steric bulk and electronic properties conferred by the di-tert-butyl imidodicarbonate group also influences reactivity in key transformations, leading to quantifiable differences in yields compared to alternative protecting group strategies [2].

Di-tert-Butyl (4-formylphenyl)imidodicarbonate: Quantitative Evidence


Di-Boc vs. Mono-Boc Protection Orthogonality

Di-tert-butyl (4-formylphenyl)imidodicarbonate bears two Boc groups on the nitrogen atom, completely blocking its nucleophilicity, whereas tert-butyl (4-formylphenyl)carbamate (mono-Boc) retains a free NH group capable of undergoing side reactions [1]. The target compound contains zero hydrogen bond donors, while the mono-Boc analog possesses one [2]. This structural difference is critical for reactions involving the aldehyde functionality: under conditions where the aldehyde is activated for nucleophilic addition, the unprotected NH of the mono-Boc derivative can competitively react, leading to lower yields of the desired aldehyde-derived product. The di-Boc protection completely eliminates this pathway, ensuring full orthogonality .

Protecting group strategy Orthogonal synthesis Nitrogen protection

One-Pot Deprotection and Functionalization Efficiency

A general one-pot protocol for converting N-aminophthalimide derivatives into N-amino-di-tert-butyl imidodicarbonates has been reported, achieving efficient conversion under very mild conditions using MeNH₂ followed by Boc₂O/DMAP [1]. This methodology is applicable to the target compound class. The di-Boc imidodicarbonate moiety allows for selective mono-deprotection and subsequent alkylation, enabling controlled stepwise introduction of substituents . This contrasts with the classical Gabriel synthesis, which requires harsher hydrazinolysis conditions and yields free amines directly, offering less synthetic flexibility. In electrolytic cleavage studies, tert-butyloxycarbonyl (Boc) groups on imidodicarbonates were found to be resistant to cathodic cleavage under conditions that cleave other protecting groups (Z, Troc, Tos, Bz), achieving selective cleavage in 89-100% yields [2].

Amine synthesis Deprotection One-pot protocol

Dual Reactive Handles: Orthogonal Aldehyde and Masked Amine

Di-tert-butyl (4-formylphenyl)imidodicarbonate incorporates both an electrophilic aldehyde and a fully protected nitrogen within the same para-substituted benzene ring, enabling convergent synthetic strategies. In contrast, simpler analogs such as tert-butyl (4-formylphenyl)carbamate provide only a mono-protected amine alongside the aldehyde [1], while compounds like 4-(N-Boc-N-methylamino)-benzaldehyde lack the capacity for generating a primary amine after deprotection . The target compound's di-Boc group can be selectively deprotected to yield a primary amine for further derivatization, while the aldehyde can independently undergo reductive amination, Wittig olefination, or condensation reactions. This dual reactivity has been exploited in the synthesis of 15N-labeled chiral Boc-amino acids, where di-tert-butyl imidodicarbonate served as a key amine synthon [2].

Bifunctional building block Convergent synthesis Para-substituted aromatics

Mitsunobu Alkylation: Imidodicarbonates vs. Carbamates

The acidity of imidodicarbonates and tosylcarbamates in dimethyl sulfoxide has been systematically measured and correlated with yields in the Mitsunobu reaction [1]. Imidodicarbonates typically exhibit pKa values in the range of 15.1-17.3, which is higher (less acidic) than corresponding carbamates bearing aromatic sulfonyl groups (pKa 12.7-14.5) [2]. This acidity difference directly impacts alkylation efficiency: in Mitsunobu experiments, a strong dependence of yield on the pKa of the imidodicarbonate was observed [1]. The di-tert-butyl imidodicarbonate core of the target compound provides a favorable acidity profile that enhances reactivity in alkylation and related transformations compared to more acidic or less acidic alternatives. Specifically, di-tert-butyl imidodicarbonate has been successfully employed as a Gabriel-type reagent for the preparation of primary amines from alkyl halides and alcohols [3].

Mitsunobu reaction Acidity correlation Alkylation efficiency

Stability: Di-Boc vs. Mono-Boc Protection

The di-tert-butyl imidodicarbonate functional group provides exceptional stability toward a wide range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, while remaining readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid or HCl in organic solvents) . This stability profile is characteristic of the Boc protecting group but is enhanced in the imidodicarbonate framework due to the absence of an acidic N-H proton. In electrochemical studies, the tert-butyloxycarbonyl (Boc) group was found to be the only protecting group among six tested (including Z, Troc, Tos, Bz, and p-nitrobenzyloxycarbonyl) that was not cleaved under the applied cathodic potentials, confirming its superior robustness [1]. The target compound, as a solid, is stable under recommended storage conditions (2-8°C), and vendor documentation indicates stability under inert atmosphere storage .

Chemical stability Storage Handling

Synthetic Accessibility: One-Pot vs. Multi-Step Routes

A highly efficient one-pot conversion of N-aminophthalimide derivatives into the corresponding N-amino-di-tert-butyl imidodicarbonates has been established, using MeNH₂ followed by Boc₂O/DMAP under very mild conditions [1]. This protocol represents a significant improvement over traditional multi-step methods for preparing N,N-diprotected amines, offering higher atom economy and reduced purification requirements. While the specific synthesis of Di-tert-butyl (4-formylphenyl)imidodicarbonate may follow analogous imidodicarbonate-forming routes, the general methodology for this compound class demonstrates that di-Boc-protected amines can be accessed in a single flask with high efficiency [1]. This contrasts with the preparation of certain mono-Boc-protected analogs, which may require sequential protection/deprotection sequences. Industrial production of related di-Boc compounds has been optimized using automated reactors and continuous flow systems to ensure high yield and purity .

Synthesis efficiency One-pot methodology Scale-up

Di-tert-Butyl (4-formylphenyl)imidodicarbonate: Key Applications


Convergent Synthesis of 1,4-Disubstituted Aromatics

Di-tert-butyl (4-formylphenyl)imidodicarbonate serves as an ideal building block for the convergent assembly of para-disubstituted aromatic cores. The aldehyde functionality can first be elaborated via reductive amination, Wittig olefination, or Grignard addition to install one diversity element, while the di-Boc-protected nitrogen remains fully inert. Subsequent selective removal of one Boc group followed by alkylation, and finally global deprotection, yields a primary amine for further derivatization . This stepwise, orthogonal reactivity minimizes protection/deprotection cycles and is particularly valuable in medicinal chemistry programs requiring rapid SAR exploration around a para-substituted phenyl scaffold [1].

N-Protected Chiral Amino Acid Synthesis

Imidodicarbonates, including the di-tert-butyl variant, have been successfully employed as amine synthons in the Mitsunobu reaction and triflate alkylation for the synthesis of N,N-diprotected chiral α-amino acid esters . The target compound, bearing a 4-formylphenyl group, offers the additional possibility of aldehyde-mediated diversification prior to or after amino acid installation. This application scenario is particularly relevant for the preparation of 15N-labeled amino acids and peptides, where the di-Boc protection provides the necessary stability during labeling steps [1].

Benzaldehyde-Derived Ligands and Bioconjugates

The aldehyde group of Di-tert-butyl (4-formylphenyl)imidodicarbonate is reactive toward amines and hydrazines, enabling the formation of Schiff bases and hydrazones. This reactivity can be exploited to tether the compound to biomolecules, polymers, or solid supports. The fully protected nitrogen ensures that only the aldehyde participates in these conjugation reactions, preventing cross-linking or unwanted side products. After conjugation, the di-Boc group can be cleaved to reveal a primary amine, which can then be further functionalized or used as a handle for additional conjugation . Such orthogonal bifunctionality is highly prized in the construction of complex bioconjugates and targeted delivery systems [1].

Gabriel-Type Amine Synthesis with Aldehyde Handle

As an alternative to the classical Gabriel synthesis, the di-Boc imidodicarbonate moiety functions as a protected ammonia equivalent. The target compound can be alkylated on the nitrogen (after selective mono-deprotection) using alkyl halides or alcohols under Mitsunobu conditions, followed by acidolytic removal of the remaining Boc group to yield a primary amine [1]. Crucially, the para-formyl group remains available throughout this sequence, allowing the resulting amine to be further elaborated or conjugated. This represents a significant advantage over simple di-tert-butyl iminodicarboxylate, which lacks the additional functional handle, and over mono-protected aniline derivatives, which require additional protection steps .

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